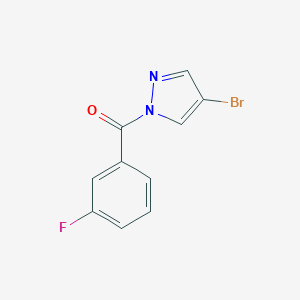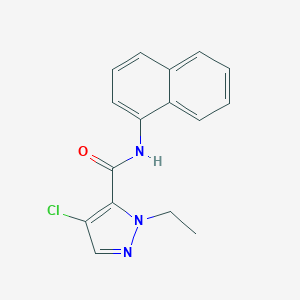![molecular formula C24H25NO3 B214108 (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE](/img/structure/B214108.png)
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C24H25NO3 . This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a benzoyl group linked to a naphthyloxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves multiple steps, typically starting with the preparation of the morpholine ring. The synthetic route may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthyloxy Moiety: This step involves the reaction of the benzoyl-substituted morpholine with 1-naphthol in the presence of a base to form the final product.
Analyse Des Réactions Chimiques
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: Lacks the benzoyl and naphthyloxy groups, resulting in different chemical and biological properties.
4-Benzoylmorpholine: Contains the benzoyl group but lacks the dimethyl and naphthyloxy substitutions.
1-Naphthylmorpholine: Contains the naphthyloxy group but lacks the dimethyl and benzoyl substitutions.
Propriétés
Formule moléculaire |
C24H25NO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(2,6-dimethylmorpholin-4-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C24H25NO3/c1-17-14-25(15-18(2)28-17)24(26)21-12-10-19(11-13-21)16-27-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,17-18H,14-16H2,1-2H3 |
Clé InChI |
NNTUSYMOTQWYOW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214026.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B214030.png)
![4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214031.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214032.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214035.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214036.png)


![N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214048.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214050.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214051.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214053.png)
